molecular formula C10F18 B3416116 Perfluorodecalin CAS No. 60433-12-7

Perfluorodecalin

Cat. No. B3416116
CAS RN: 60433-12-7
M. Wt: 462.08 g/mol
InChI Key: UWEYRJFJVCLAGH-UHFFFAOYSA-N
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Description

Perfluorodecalin (C10F18) is a fluorocarbon, a derivative of decalin in which all of the hydrogen atoms are replaced by fluorine atoms . It is chemically and biologically inert and stable up to 400 °C . Several applications make use of its ability to dissolve gases . It is often used in skin care products claiming to deliver extra oxygen to skin, which is purported to have anti-aging benefits .


Synthesis Analysis

Perfluorodecalin can be synthesized via a one-pot method using Pluronic F68 (PF68) stabilized Perfluorodecalin in water nanoemulsion as a template . This method simplifies previous multi-step procedures that required pre-fabrication of silica .


Molecular Structure Analysis

Perfluorodecalin exhibits cis-trans isomerism, as the tertiary fluorines atoms on the bridge carbon atoms can be either on the same side as each other (cis-isomer) or on opposite sides (trans-isomer) . Both isomers are chemically and biologically inert and are very similar in their physical properties .


Chemical Reactions Analysis

Perfluorodecalin is used in non-catalytic, oxidative cracking with molecular oxygen (O2) to depolymerize native lignin into oxygenated phenolic monomers . High rates of oxidation are attributed to the use of perfluorodecalin as a solvent .


Physical And Chemical Properties Analysis

Perfluorodecalin is a clear, colorless liquid with a density of 1.917 and a boiling point of 142 °C . It is chemically and biologically inert and stable up to 400 °C . It has exceptionally low solubility in water and high vaporization from the water bodies, tending to be hydrophobic and partitioned into organic matter .

Scientific Research Applications

Oxygen Carrier

Perfluorodecalin (PFD) is known for its ability to dissolve large amounts of oxygen . This property has led to its use in creating Perfluorocarbon-based oxygen carriers (PFOCs) . These carriers are stable PFD nano-emulsions that avoid fast clearance from the blood and long organ retention time, which can lead to undesired transient side effects .

Artificial Blood

PFD was an ingredient in Fluosol , an artificial blood product developed by Green Cross Corporation in the 1980s . The high oxygen solubility of PFD makes it suitable for this application .

Liquid Breathing

PFD is being studied for use in liquid breathing . This involves filling the lungs with a liquid rich in oxygen, such as PFD, allowing oxygen and carbon dioxide to be exchanged across the lung surfaces .

Cancer Therapeutics

PFD-based oxygen carriers are precious tools for diverse application areas, including cancer therapeutics . The ability of PFD to carry oxygen can potentially be used to improve the effectiveness of treatments like radiation therapy, which requires oxygen to produce damaging reactive species .

Organ Preservation

The oxygen-carrying capacity of PFD can also be used for organ preservation . By supplying oxygen, PFD can help to keep organs viable for longer periods outside the body, which is crucial for organ transplantation .

Diving Disease Treatment

PFD is being explored for the treatment of diving diseases . These conditions, such as decompression sickness, occur due to changes in pressure during diving. The ability of PFD to dissolve gases like nitrogen can potentially be used to help manage these conditions .

Solvent in Chemical Reactions

PFD is used as a solvent in fluorous chemistry , which employs perfluorinated hydrocarbons as solvent systems . These solvents are highly non-polar and solvophobic in nature, and they exhibit temperature-dependent solubility with organic solvents .

Synthesis of Nanoparticles

PFD is used in the synthesis of nanoparticles . Its unique physical properties make it a suitable medium for the creation of these tiny particles .

Each of these applications leverages the unique properties of PFD, particularly its ability to dissolve large amounts of oxygen and other gases . This makes PFD a versatile compound with a wide range of uses in various fields of scientific research.

Mechanism of Action

Target of Action

Perfluorodecalin (PFD) is a perfluorocarbon (PFC) that primarily targets the respiratory system . It is chemically and biologically inert , and its main role is to act as an oxygen carrier . PFD has a high capacity to dissolve gases, particularly respiratory gases .

Mode of Action

PFD interacts with its targets by dissolving large amounts of oxygen . The extreme hydrophobicity of PFD necessitates the use of emulsifiers such as lipids, fluorinated compounds, tensides, or proteins to bypass the immiscibility with aqueous media, like blood . This allows PFD to transport oxygen throughout the body, enhancing oxygen supply to tissues .

Biochemical Pathways

PFD affects the oxygen transport pathway. It can dissolve 527 and 403 mL O2 /L PFD at 1 atm . This high oxygen solubility allows PFD to enhance the oxygen-carrying capacity of the blood, thereby improving oxygen delivery to tissues .

Pharmacokinetics

It is known that pfd is chemically and biologically inert Its high gas solubility and low water solubility suggest that it may have a large volume of distribution and may be slowly eliminated from the body .

Result of Action

The primary molecular and cellular effect of PFD’s action is the enhanced delivery of oxygen to tissues . This can accelerate wound healing when applied topically , and can also prolong the storage time of organs and tissues in oxygenated PFD . In addition, PFD has been used in the treatment of decompression sickness .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PFD. For instance, PFD is stable up to 400 °C , suggesting that it can maintain its functionality under a wide range of temperatures. Furthermore, PFD’s action can be influenced by the presence of other substances in the environment. For example, the use of emulsifiers is necessary for PFD to bypass the immiscibility with aqueous media . Lastly, PFD’s environmental impact should be considered, as it can contribute to global warming due to its high radiative efficiency and global warming potential .

Safety and Hazards

Perfluorodecalin is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable liquid and vapor . Containers can burst violently or explode when heated, due to excessive pressure build-up . It is advised to handle in a well-ventilated place and avoid contact with skin and eyes .

Future Directions

Perfluorocarbons like Perfluorodecalin have been explored as oxygen carriers in a variety of biological applications . They are being investigated for use in liquid breathing, enhancing oxygen delivery during cell culture, modifying biomolecules, and providing handles for purification, mass spectrometry, and 19 F NMR studies in complex environments .

properties

IUPAC Name

1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-octadecafluoronaphthalene
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InChI

InChI=1S/C10F18/c11-1-2(12,5(17,18)9(25,26)7(21,22)3(1,13)14)6(19,20)10(27,28)8(23,24)4(1,15)16
Source PubChem
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InChI Key

UWEYRJFJVCLAGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C12(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F
Source PubChem
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Molecular Formula

C10F18
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DSSTOX Substance ID

DTXSID0046511, DTXSID201015480, DTXSID801021518
Record name Perflunafene
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Record name trans-Perfluorodecalin
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Record name cis-Perfluorodecahydronaphthalene
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Molecular Weight

462.08 g/mol
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Product Name

Perfluorodecalin

CAS RN

306-94-5, 60433-11-6, 60433-12-7
Record name Perfluorodecalin
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Synthesis routes and methods

Procedure details

Spherical HSF and CPMV were successfully self-assembled as a monolayer at the perfluorodecalin-water interfaces. The closely packed CPMV and HSF assembly at interfaces were then crosslinked with glutaraldehyde. These reactions did not disrupt the integrity of the BNP particles. In this study, perfluorodecalin droplets with diameters from 10 to 100 microns were obtained by adding perfluorodecalin into a dispersion of the fluorescently labeled CPMV or HSF in buffer solution, followed by shaking. The particles, dispersed in water, assembled at the perfluorodecalin-water interfaces, stabilizing the dispersion of the water droplets.
Name
perfluorodecalin water
Quantity
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reactant
Reaction Step One
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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